molecular formula C15H9BrClNOS B2999386 N-(3-Bromophenyl)(3-chlorobenzo[B]thiophen-2-YL)formamide CAS No. 1274892-34-0

N-(3-Bromophenyl)(3-chlorobenzo[B]thiophen-2-YL)formamide

Cat. No.: B2999386
CAS No.: 1274892-34-0
M. Wt: 366.66
InChI Key: NJKAGXVHYLUMOP-UHFFFAOYSA-N
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Description

“N-(3-Bromophenyl)(3-chlorobenzo[B]thiophen-2-YL)formamide” is a chemical compound that is available from various suppliers . It is a derivative of thiophene, a five-membered heteroaromatic compound .


Synthesis Analysis

The synthesis of similar thiophene derivatives has been reported in the literature . For instance, 3-Bromothianaphthene, a related compound, undergoes Suzuki-Miyaura reaction with phenylboronic acid or 3-thienylboronic acid in the presence of a novel heterogeneous Pd catalyst .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using techniques such as proton nuclear magnetic resonance (1 H NMR), carbon-13 nuclear magnetic resonance (13 C NMR), and High Resolution Mass Spectrometer (HRMS) .


Chemical Reactions Analysis

Thiophene derivatives, including “this compound”, can undergo various chemical reactions. For example, 3-Bromothianaphthene undergoes Suzuki-Miyaura reaction with phenylboronic acid or 3-thienylboronic acid .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be found in various chemical databases .

Future Directions

The future directions for the research and development of “N-(3-Bromophenyl)(3-chlorobenzo[B]thiophen-2-YL)formamide” and similar compounds could include further investigation of their therapeutic properties and potential applications in medicinal chemistry and material science .

Properties

IUPAC Name

N-(3-bromophenyl)-N-(3-chloro-1-benzothiophen-2-yl)formamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9BrClNOS/c16-10-4-3-5-11(8-10)18(9-19)15-14(17)12-6-1-2-7-13(12)20-15/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJKAGXVHYLUMOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)N(C=O)C3=CC(=CC=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9BrClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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